

# Umeclidinium Bromide-d5 CAS number and molecular weight

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Compound of Interest

Compound Name: Umeclidinium Bromide-d5

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# In-Depth Technical Guide: Umeclidinium Bromide-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **Umeclidinium Bromide-d5**, a deuterated analog of Umeclidinium Bromide, a long-acting muscarinic antagonist (LAMA). This document details its chemical properties, mechanism of action, relevant experimental protocols, and associated signaling pathways.

## **Core Compound Data**

Quantitative data for **Umeclidinium Bromide-d5** and its non-deuterated counterpart are summarized below for direct comparison.



Property	Umeclidinium Bromide-d5	Umeclidinium Bromide
CAS Number	869113-09-7 (unlabeled)[1][2]	869113-09-7[3]
Molecular Formula	C29H29D5BrNO2[1][2]	C29H34BrNO2[3]
Molecular Weight	513.52 g/mol [1][2]	508.49 g/mol [3]
Synonyms	4-(hydroxydiphenylmethyl)-1- (2-((phenyl- d5)methoxy)ethyl)quinuclidin- 1-ium bromide[2][4]	4-(Hydroxydiphenylmethyl)-1- [2-[(phenylmethyl)oxy]ethyl]-1- azabicyclo[2.2.2]octanium bromide[1]

## **Mechanism of Action**

Umeclidinium Bromide is a long-acting muscarinic antagonist with high affinity for all five human muscarinic receptor subtypes (M1-M5).[5][6] Its therapeutic effect in the treatment of Chronic Obstructive Pulmonary Disease (COPD) is primarily achieved through the inhibition of M3 muscarinic receptors located on airway smooth muscle cells.[1][7][8]

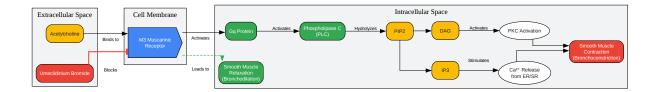
Acetylcholine, a neurotransmitter released from parasympathetic nerves, binds to M3 receptors on bronchial smooth muscle, triggering a signaling cascade that leads to bronchoconstriction.

[9] Umeclidinium Bromide acts as a competitive and reversible antagonist at these M3 receptors, preventing acetylcholine from binding and thereby inhibiting the downstream signaling that causes smooth muscle contraction.[1][10] This results in bronchodilation and improved airflow in patients with COPD.[2][7] The dissociation of Umeclidinium Bromide from the M3 receptor is slow, which contributes to its long duration of action, allowing for once-daily dosing.[5]

## **Signaling Pathway**

The following diagram illustrates the mechanism of action of Umeclidinium Bromide at the M3 muscarinic receptor in airway smooth muscle cells.





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Umeclidinium Bromide's antagonistic action on the M3 receptor signaling pathway.

## **Experimental Protocols**

A key in vitro experiment to characterize the binding affinity of a muscarinic antagonist like Umeclidinium Bromide is a radioligand binding assay.

Objective: To determine the inhibition constant (Ki) of Umeclidinium Bromide for the M1, M2, M3, M4, and M5 muscarinic acetylcholine receptors.

#### Materials:

- Cell membranes expressing human M1, M2, M3, M4, or M5 muscarinic receptors.
- [3H]-N-methyl scopolamine (radioligand).
- · Umeclidinium Bromide (test compound).
- Atropine (reference compound).
- Scintillation proximity assay (SPA) beads (for M1, M2, M3).
- Glass fiber filters (for M4, M5).
- Incubation buffer (e.g., 50 mM HEPES, pH 7.4).



- 96-well plates.
- Scintillation counter.

Methodology:

For M1, M2, and M3 Receptors (Scintillation Proximity Assay):

- Incubate cell membranes with wheat germ agglutinin SPA beads in HEPES buffer.
- Add [3H]-N-methyl scopolamine to the membrane-bead mixture.
- Add varying concentrations of Umeclidinium Bromide or vehicle (DMSO) to the wells of a 96well plate.
- Incubate the plate at room temperature for a specified time (e.g., 2 hours) to allow for binding equilibrium.
- Centrifuge the plates to pellet the beads.
- Measure the radioactivity in each well using a scintillation counter.

For M4 and M5 Receptors (Filtration Assay):

- Incubate cell membranes with [3H]-N-methyl scopolamine and varying concentrations of Umeclidinium Bromide in HEPES buffer.
- Incubate at room temperature for a specified time (e.g., 2 hours).
- Terminate the reaction by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.
- Wash the filters with ice-cold buffer to remove unbound radioligand.
- Place the filters in scintillation vials with scintillation fluid.
- Measure the radioactivity using a scintillation counter.

Data Analysis:



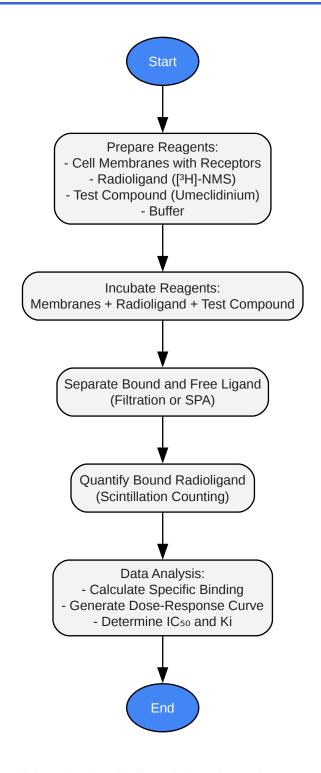




- Determine specific binding by subtracting non-specific binding (measured in the presence of a high concentration of atropine) from total binding.
- Plot the percentage of specific binding against the logarithm of the Umeclidinium Bromide concentration.
- Calculate the IC<sub>50</sub> (the concentration of Umeclidinium Bromide that inhibits 50% of specific radioligand binding) from the resulting dose-response curve.
- Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation:  $Ki = IC_{50} / (1 + [L]/Kd)$ , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

The following diagram outlines the general workflow for a competitive radioligand binding assay.





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Workflow for a competitive radioligand binding assay.

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